3-Bromo-2,6-difluoroaniline vs. 3-Chloro-2,6-difluoroaniline: Predicted Boiling Point and Density Differentiation
The substitution of a bromine atom for a chlorine atom in the 3-position of 2,6-difluoroaniline results in significant changes in predicted physical properties. Specifically, 3-Bromo-2,6-difluoroaniline exhibits a higher predicted boiling point (203.6 ± 35.0 °C) compared to its chloro analog, 3-Chloro-2,6-difluoroaniline (198.2 ± 35.0 °C) . Similarly, the predicted density of the bromo compound (1.788 ± 0.06 g/cm³) is substantially greater than that of the chloro analog (1.459 ± 0.06 g/cm³) . These differences are critical for process chemists when designing distillation or separation protocols.
| Evidence Dimension | Predicted Boiling Point |
|---|---|
| Target Compound Data | 203.6 ± 35.0 °C |
| Comparator Or Baseline | 3-Chloro-2,6-difluoroaniline: 198.2 ± 35.0 °C |
| Quantified Difference | +5.4 °C |
| Conditions | Predicted value at 760 Torr |
Why This Matters
This difference in boiling point can inform solvent choice and distillation parameters during synthesis and purification, directly impacting yield and purity in process development.
